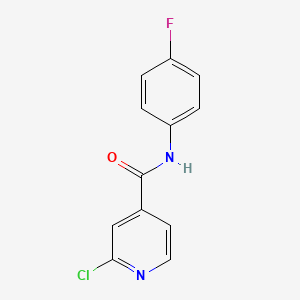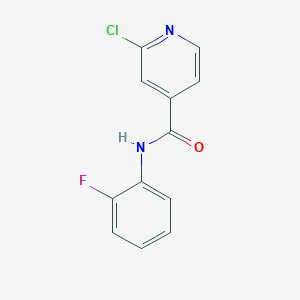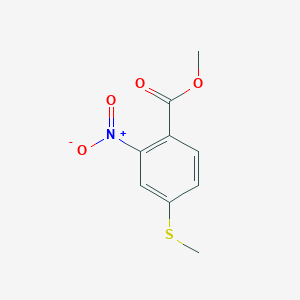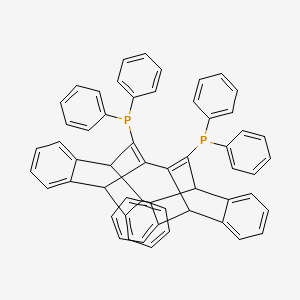
12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene
Overview
Description
12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene is a fascinating organophosphorus compound known for its complex structure and diverse chemical behavior. This compound falls under the broader category of bisphosphines, which are commonly used as ligands in coordination chemistry. The structure of this compound is notable for its robust, multi-ring system, making it a key player in catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene generally involves the following steps:
Starting from commercially available 9,10-dihydroanthracene, the compound is first brominated.
The brominated derivative undergoes a Grignard reaction with phenylmagnesium bromide to introduce the diphenylphosphine groups.
Subsequent reduction and cyclization steps yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but scales up the reactants and optimizes conditions to ensure higher yield and purity. Key to this process is maintaining strict control over temperature and reaction times, as well as using advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, the phosphine groups can be converted to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other substituents.
Coordination: It acts as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen.
Catalysts: Often used in coordination reactions include palladium, platinum, and nickel.
Major Products Formed
Phosphine Oxides: From oxidation reactions.
Transition Metal Complexes: From coordination reactions, often used in catalysis.
Scientific Research Applications
12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene has a wide range of applications in scientific research:
Chemistry: As a ligand in asymmetric catalysis, enabling the production of chiral molecules.
Biology: In studies related to enzyme mimetics and drug development.
Medicine: Potentially used in the design of new pharmaceuticals.
Industry: Applied in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These complexes facilitate a variety of chemical transformations by lowering activation energies and stabilizing reaction intermediates. The molecular targets and pathways involved include transition states and catalytic cycles in organic synthesis.
Comparison with Similar Compounds
1,1'-Bis(diphenylphosphino)ferrocene
Bis(diphenylphosphino)ethane
Bis(diphenylphosphino)butane
Each of these similar compounds has its own distinct characteristics, but none match the combination of stability, reactivity, and steric influence provided by 12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene.
Properties
IUPAC Name |
[16-(16-diphenylphosphanyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H40P2/c1-5-21-37(22-6-1)57(38-23-7-2-8-24-38)55-51-45-33-17-13-29-41(45)49(42-30-14-18-34-46(42)51)53(55)54-50-43-31-15-19-35-47(43)52(48-36-20-16-32-44(48)50)56(54)58(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAISBKXGGDIWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4C5=CC=CC=C5C3C6=CC=CC=C46)C7=C(C8C9=CC=CC=C9C7C1=CC=CC=C81)P(C1=CC=CC=C1)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H40P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


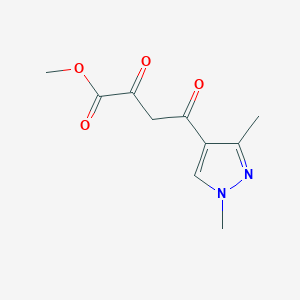
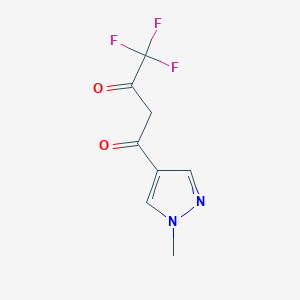
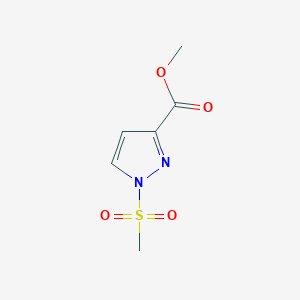
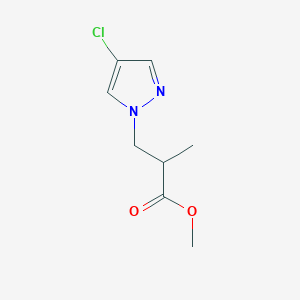
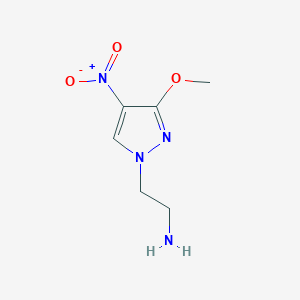
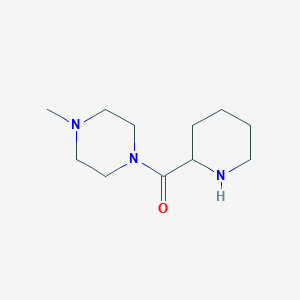

![2-Bromo-4,7-dimethylbenzo[d]thiazole](/img/structure/B3335019.png)

